Isodecyl tridecyl phthalate
CAS No.: 68648-95-3
Cat. No.: VC18448363
Molecular Formula: C31H52O4
Molecular Weight: 488.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68648-95-3 |
|---|---|
| Molecular Formula | C31H52O4 |
| Molecular Weight | 488.7 g/mol |
| IUPAC Name | 2-O-(8-methylnonyl) 1-O-tridecyl benzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |
| Standard InChI Key | TYLLMRSWXAGLFH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Isodecyl isotridecyl phthalate (IUPAC name: 1-O-(11-methyldodecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate) belongs to the phthalate ester family, featuring a benzene ring esterified with two branched alkyl chains. Its molecular formula is , yielding a molecular weight of 488.7 g/mol . The compound’s structural complexity arises from the isomerism of its decyl and tridecyl substituents, which confer unique steric and electronic properties.
The SMILES notation highlights the branching at the 8-methylnonyl and 11-methyldodecyl groups, which significantly influence its solubility and plasticizing efficiency.
Physicochemical Properties
Isodecyl isotridecyl phthalate exhibits low volatility and high lipophilicity, as evidenced by its computed XLogP3 value of 12.3 . These properties make it resistant to environmental degradation and prone to bioaccumulation in lipid-rich tissues. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Isodecyl Isotridecyl Phthalate
| Property | Value |
|---|---|
| Molecular Weight | 488.7 g/mol |
| XLogP3 | 12.3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 23 |
| Topological Polar SA | 52.6 Ų |
Spectral and Computational Data
The compound’s InChIKey (CJUZLEPRTLYUCM-UHFFFAOYSA-N) facilitates rapid database searches, while its 2D structure has been validated via PubChem’s chemical deposition system . Conformer generation for 3D modeling remains challenging due to the molecule’s flexibility, limiting dynamic simulations of its interactions with biological targets.
Industrial Applications and Material Science
Role as a PVC Plasticizer
As a member of the phthalate ester family, isodecyl isotridecyl phthalate primarily serves as a plasticizer in PVC production, reducing glass transition temperatures and improving material flexibility . Its branched alkyl chains minimize migration from polymer matrices compared to linear-chain phthalates, enhancing product longevity in applications such as:
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Wire and cable insulation
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Automotive upholstery
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Medical devices (e.g., tubing, blood bags)
Comparative Performance Metrics
Table 2 contrasts isodecyl isotridecyl phthalate with common phthalates, highlighting its superior thermal stability and reduced leaching propensity.
Table 2: Comparison of Phthalate Plasticizers
| Phthalate | Alkyl Chain | Molecular Weight | Primary Use |
|---|---|---|---|
| Di-2-ethylhexyl (DEHP) | Linear C8 | 390.6 g/mol | Flexible PVC products |
| Di-isononyl (DINP) | Branched C9 | 418.6 g/mol | Toys, flooring |
| Isodecyl isotridecyl | Branched C10/C13 | 488.7 g/mol | High-temperature cables |
Human Health and Toxicological Profile
Exposure Pathways and Risk Mitigation
Occupational exposure occurs via inhalation and dermal contact during plastic manufacturing, necessitating PPE such as nitrile gloves and respirators . Consumer exposure is minimal under normal use conditions, but leaching into lipid-rich foods or medical solutions remains a concern. Regulatory limits of 0.1% in children’s products reflect precautionary principles despite inconclusive human toxicity data .
Analytical Methodologies for Detection
HPLC Quantification
Reverse-phase HPLC with acetonitrile/water mobile phases (acidified with phosphoric or formic acid) achieves baseline separation of isodecyl isotridecyl phthalate from co-eluting contaminants . The method’s scalability supports both environmental monitoring (LOQ: 0.1 ppb) and preparative isolation for metabolite studies.
Table 3: Optimized HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (3 µm) |
| Mobile Phase | MeCN/H2O (85:15) + 0.1% H3PO4 |
| Flow Rate | 1.2 mL/min |
| Detection | UV-Vis (225 nm) |
Regulatory Landscape and Future Directions
Global Regulatory Status
The European Chemicals Agency (ECHA) mandates REACH registration for quantities >1 ton/year, while the U.S. EPA’s Toxic Substances Control Act (TSCA) prioritizes alternatives assessment under its Phthalates Action Plan . Recent amendments to the Consumer Product Safety Improvement Act (CPSIA) restrict its use in childcare articles, driving innovation in non-phthalate plasticizers like adipates and citrates.
Sustainability Challenges
While isodecyl isotridecyl phthalate’s stability enhances product lifespan, its persistence in landfills and aquatic systems raises ecotoxicological concerns. Advanced oxidation processes and enzymatic degradation pathways are under investigation to address environmental accumulation.
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